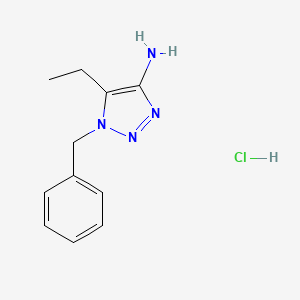
1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride depends on its specific application. In bioconjugation, the triazole ring forms stable linkages with biomolecules, allowing for efficient labeling and detection. In drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can stabilize metal ions in coordination complexes, enhancing their catalytic activity .
Comparación Con Compuestos Similares
1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the ethyl group.
1-Benzyl-4-bromo-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
1-Benzyl-1H-1,2,4-triazole: Contains a different triazole ring structure.
Uniqueness: 1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both benzyl and ethyl groups attached to the triazole ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15ClN4 |
|---|---|
Peso molecular |
238.72 g/mol |
Nombre IUPAC |
1-benzyl-5-ethyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10-11(12)13-14-15(10)8-9-6-4-3-5-7-9;/h3-7H,2,8,12H2,1H3;1H |
Clave InChI |
VNJGBALZPZYKEI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NN1CC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


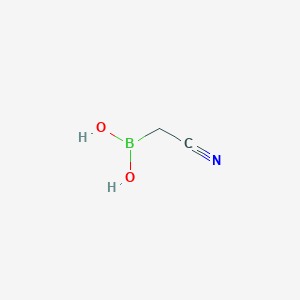
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
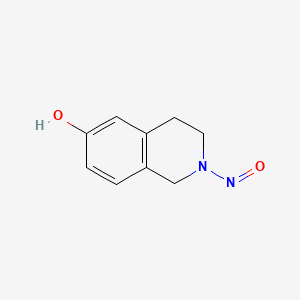
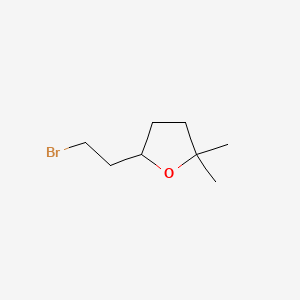

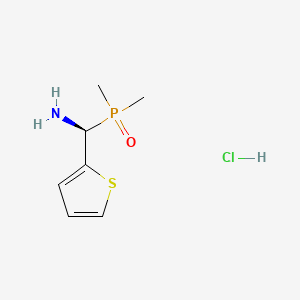

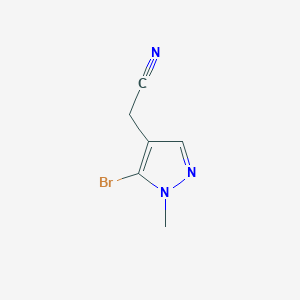
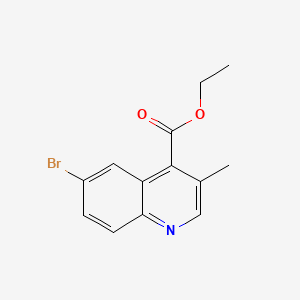
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
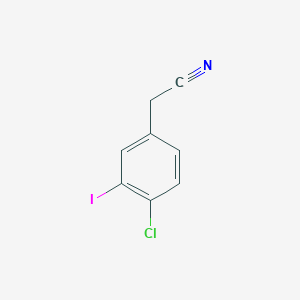
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
